1H-Indole, 1-butyl-4,5,6,7-tetrahydro-
Description
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is a partially saturated indole derivative featuring a butyl substituent at the 1-position and a tetrahydro ring system (4,5,6,7-tetrahydro). This structure reduces aromaticity compared to fully aromatic indoles, altering its electronic properties and reactivity. A novel three-component synthesis method involving cyclic ketones, arylamines, and benzoylmethylene malonates has been developed, utilizing cooperative enamine-acid (Brønsted and metal Lewis acid) catalysis. This approach yields high product efficiency (up to 92%) and broad substrate compatibility .
Properties
CAS No. |
51265-35-1 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-butyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H19N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h8,10H,2-7,9H2,1H3 |
InChI Key |
CSDGEKORHIDYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- typically involves multicomponent reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Povarov cyclization, which uses molecular iodine and visible light to induce the reaction between N-aryl glycine esters and indoles .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium or rhodium complexes .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically with hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. The nitrogen atom in the indole ring plays a crucial role in its pharmacological activity, making it a versatile compound in drug design .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The following table highlights structural differences among 1-butyl-4,5,6,7-tetrahydro-1H-indole and related compounds:
Key Observations :
Pharmaceutical Relevance
- 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- : Serves as a precursor for drug candidates targeting central nervous system disorders. Its synthetic versatility supports rapid derivatization .
- 1-Methyl-4,5,6,7-tetrahydro-2H-isoindole: Potential applications in catalysis or as a ligand in coordination chemistry due to its rigid isoindole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
